molecular formula C19H20ClNOS B14574308 4-{2-[(Butan-2-yl)sulfanyl]phenyl}-3-chloro-1-phenylazetidin-2-one CAS No. 61205-47-8

4-{2-[(Butan-2-yl)sulfanyl]phenyl}-3-chloro-1-phenylazetidin-2-one

Cat. No.: B14574308
CAS No.: 61205-47-8
M. Wt: 345.9 g/mol
InChI Key: CAYVAUKEJHHODK-UHFFFAOYSA-N
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Description

4-{2-[(Butan-2-yl)sulfanyl]phenyl}-3-chloro-1-phenylazetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of 4-{2-[(Butan-2-yl)sulfanyl]phenyl}-3-chloro-1-phenylazetidin-2-one typically involves multiple steps. One common method includes the reaction of 2-(butan-2-ylthio)benzaldehyde with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with phenylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Chemical Reactions Analysis

4-{2-[(Butan-2-yl)sulfanyl]phenyl}-3-chloro-1-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-{2-[(Butan-2-yl)sulfanyl]phenyl}-3-chloro-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions are facilitated by the compound’s unique structural features, such as the azetidinone ring and the phenyl groups.

Comparison with Similar Compounds

Similar compounds to 4-{2-[(Butan-2-yl)sulfanyl]phenyl}-3-chloro-1-phenylazetidin-2-one include other azetidinones and β-lactams. Compared to these compounds, this compound is unique due to the presence of the butan-2-ylsulfanyl group, which can enhance its biological activity and specificity. Other similar compounds include:

    Penicillin: A well-known β-lactam antibiotic with a different side chain structure.

    Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring.

    Carbapenems: β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamases.

Properties

CAS No.

61205-47-8

Molecular Formula

C19H20ClNOS

Molecular Weight

345.9 g/mol

IUPAC Name

4-(2-butan-2-ylsulfanylphenyl)-3-chloro-1-phenylazetidin-2-one

InChI

InChI=1S/C19H20ClNOS/c1-3-13(2)23-16-12-8-7-11-15(16)18-17(20)19(22)21(18)14-9-5-4-6-10-14/h4-13,17-18H,3H2,1-2H3

InChI Key

CAYVAUKEJHHODK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=CC=CC=C1C2C(C(=O)N2C3=CC=CC=C3)Cl

Origin of Product

United States

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